molecular formula C6H6BrN3O B2923703 3-Amino-6-bromopicolinamide CAS No. 1660117-37-2

3-Amino-6-bromopicolinamide

Cat. No.: B2923703
CAS No.: 1660117-37-2
M. Wt: 216.038
InChI Key: FCCBUWAHPZWPFP-UHFFFAOYSA-N
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Description

3-Amino-6-bromopicolinamide is a chemical compound with the linear formula C6H6BrN3O . It is used in laboratory settings and for the manufacture of substances .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C6H6BrN3O/c7-4-2-1-3 (8)5 (10-4)6 (9)11/h1-2H,8H2, (H2,9,11) . The molecular weight is 216.04 .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a boiling point of 348.8±42.0 C at 760 mmHg . The compound should be stored at a temperature of 2-8 C .

Scientific Research Applications

  • Selective Detection of Al3+ in Live Cells Imaging : A study by (Anand, Kumar, & Sahoo, 2018) developed an optical chemosensor for selective detection of Al3+. This sensor was applied to detect Al3+ in live HeLa cells, demonstrating its utility in biological and chemical sensing applications.

  • Intracellular Monitoring of Toxic Agents : A research by (Rasheed et al., 2019) developed a "turn-on" fluorescent sensor for detecting toxic Hg(II) and Cu(II) ions. The sensor showed potential for intracellular monitoring in live HeLa cells, highlighting its application in studying cellular responses to toxic elements.

  • Cobalt-Promoted Dimerization in Organic Synthesis : The research by (Grigorjeva & Daugulis, 2015) describes a method for cobalt-promoted dimerization of aminoquinoline benzamides. This process has implications in the field of organic synthesis, particularly in the synthesis of complex organic molecules.

  • Synthesis of Anticancer Compounds : In a study by (Nowak et al., 2014), the synthesis of 6-aminobenzo[h]quinazolinones was explored, leading to the discovery of compounds with potential anticancer activities.

  • Inhibition of Epidermal Growth Factor Receptor : The study by (Smaill et al., 2000) involved the synthesis of quinazoline and pyrido[3,2-d]pyrimidine derivatives as inhibitors of the epidermal growth factor receptor, which is significant in cancer research.

  • Methodology for Haloamidation of Olefins : A methodology for adding a bromine atom and an amide nitrogen to olefins was developed, as described by (Yeung, Gao, & Corey, 2006). This method is important in the synthesis of a wide range of compounds including amines and amino alcohols.

  • Synthesis of Quinoline Derivatives for Biological Applications : The work by (Hu, Zhang, & Thummel, 2003) on the Friedländer synthesis of quinoline derivatives demonstrates the potential of these compounds in biological applications.

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . The precautionary statements associated with it are P261, P305+P351+P338 .

Properties

IUPAC Name

3-amino-6-bromopyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O/c7-4-2-1-3(8)5(10-4)6(9)11/h1-2H,8H2,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCBUWAHPZWPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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